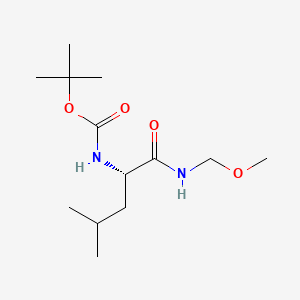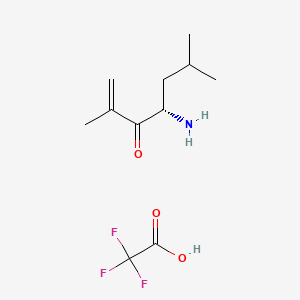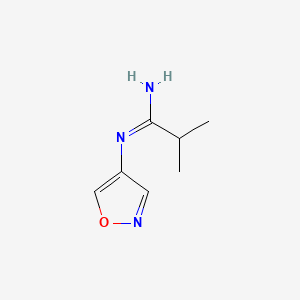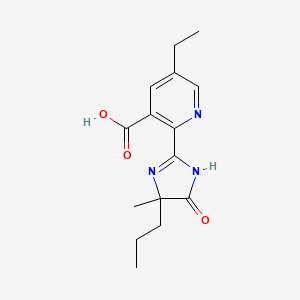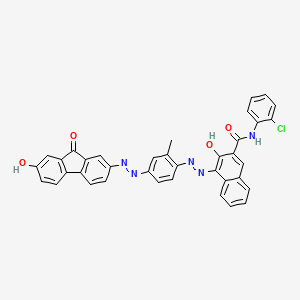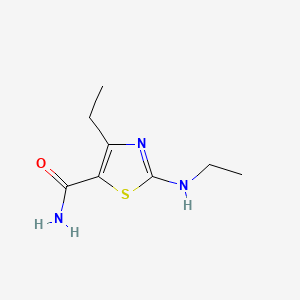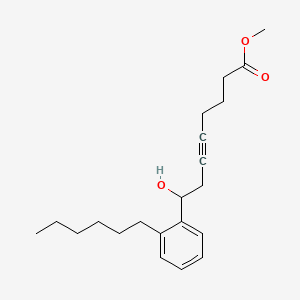
8-Hidroximetil-8-(2-pentiloxi-fenil)-oct-5-inoato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CAY10514 is an aromatic analog of 8(S)-hydroxy-8-(2-pentyloxyphenyl)-oct-5-ynoate. It acts as a dual agonist of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma with effective concentration values of 0.173 and 0.642 micromolar, respectively . This compound is primarily used in scientific research for its biological activity and potential therapeutic applications.
Aplicaciones Científicas De Investigación
CAY10514 has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of dual agonists of peroxisome proliferator-activated receptors.
Biology: Investigated for its effects on cellular processes and gene expression related to peroxisome proliferator-activated receptors.
Medicine: Explored for potential therapeutic applications in metabolic disorders, inflammation, and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting peroxisome proliferator-activated receptors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CAY10514 involves the aromatic substitution of 8(S)-hydroxy-8-(2-pentyloxyphenyl)-oct-5-ynoate. The reaction conditions typically include the use of organic solvents such as ethanol, dimethyl sulfoxide, or dimethylformamide . The compound is synthesized through a series of steps involving the protection and deprotection of functional groups, followed by the coupling of the aromatic ring with the alkyne moiety.
Industrial Production Methods
Industrial production of CAY10514 is not widely documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the final product through recrystallization and chromatographic methods .
Análisis De Reacciones Químicas
Types of Reactions
CAY10514 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .
Mecanismo De Acción
CAY10514 exerts its effects by acting as a dual agonist of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. These receptors are nuclear hormone receptors that regulate gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. By activating these receptors, CAY10514 modulates the expression of target genes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Rosiglitazone: A selective agonist of peroxisome proliferator-activated receptor gamma.
Fenofibrate: A selective agonist of peroxisome proliferator-activated receptor alpha.
Pioglitazone: Another selective agonist of peroxisome proliferator-activated receptor gamma.
Uniqueness
CAY10514 is unique in its ability to act as a dual agonist of both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma, whereas the similar compounds mentioned above are selective agonists for only one of these receptors. This dual activity makes CAY10514 a valuable compound for studying the combined effects on lipid metabolism and glucose homeostasis .
Propiedades
IUPAC Name |
methyl 8-(2-hexylphenyl)-8-hydroxyoct-5-ynoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-3-4-5-8-13-18-14-11-12-15-19(18)20(22)16-9-6-7-10-17-21(23)24-2/h11-12,14-15,20,22H,3-5,7-8,10,13,16-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBRCMZPPJUPTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=CC=C1C(CC#CCCCC(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80849530 |
Source


|
| Record name | Methyl 8-(2-hexylphenyl)-8-hydroxyoct-5-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80849530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868526-38-9 |
Source


|
| Record name | Methyl 8-(2-hexylphenyl)-8-hydroxyoct-5-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80849530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
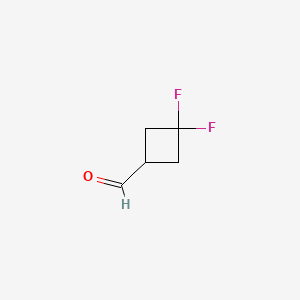
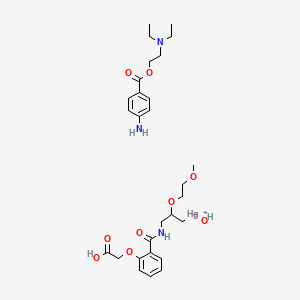

![Ethanaminium,2-[4-[[4-(aminosulfonyl)-2-nitrophenyl]amino]phenoxy]-n,n,n-trimethyl-](/img/structure/B570291.png)
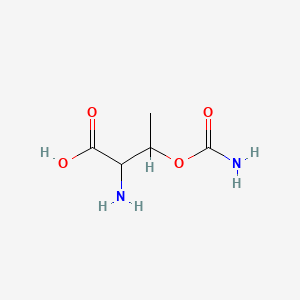
![3-[6-[[(5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-3-(1-oxopropan-2-yloxy)propanal](/img/structure/B570297.png)
